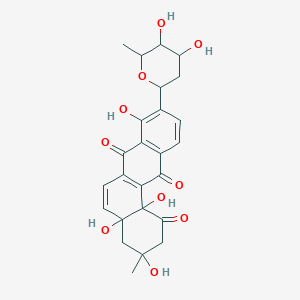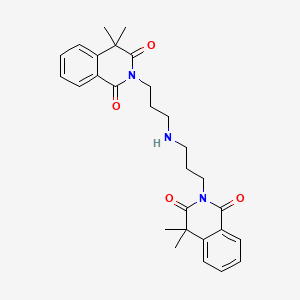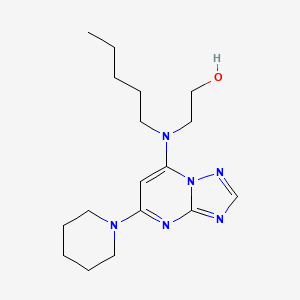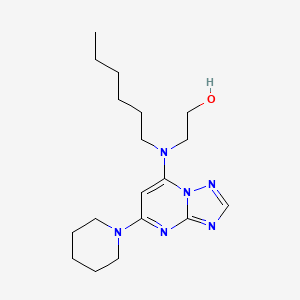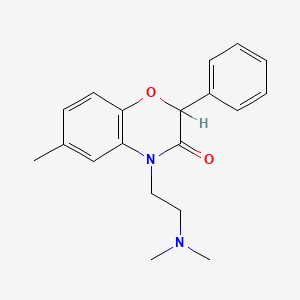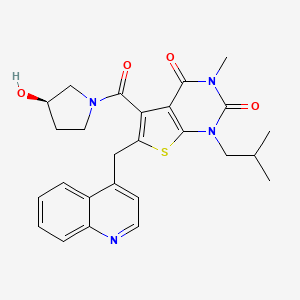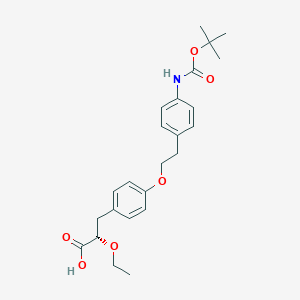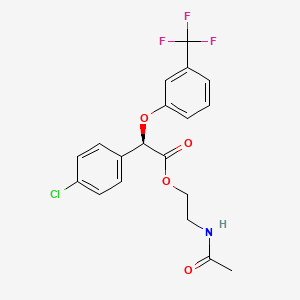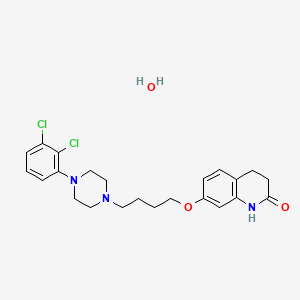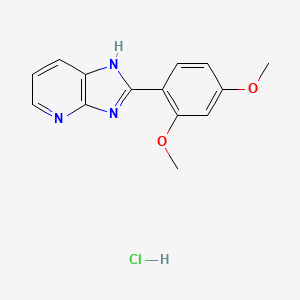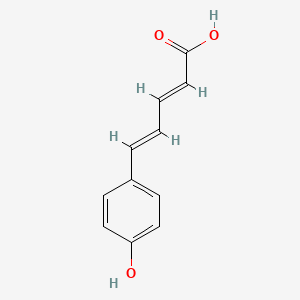
Avenalumic acid
描述
Avenalumic acid is a phenolic compound found in oats (Avena sativa). It is a derivative of hydroxycinnamic acid and is known for its antioxidant properties. This compound is part of a group of phenolic acids that contribute to the health benefits associated with oat consumption.
准备方法
Synthetic Routes and Reaction Conditions: Avenalumic acid can be synthesized through the diazotization-dependent deamination pathway. This involves the conversion of 3-aminothis compound to this compound using nitrous acid. The reaction conditions typically include an acidic environment and controlled temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves the extraction from oat grains. The process includes multiple extractions with ethanol-based solvents, followed by purification using chromatographic techniques. The extraction is usually performed at elevated temperatures to maximize yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenolic compounds.
科学研究应用
Avenalumic acid has several applications in scientific research:
Chemistry: Used as a model compound to study phenolic acid reactions and their mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Explored for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
作用机制
Avenalumic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in biological systems. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
p-Coumaric Acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Ferulic Acid: Known for its strong antioxidant activity and presence in various plant-based foods.
Caffeic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer properties.
Uniqueness of Avenalumic Acid: this compound is unique due to its specific occurrence in oats and its role in plant defense. Its distinct biosynthetic pathway involving diazotization-dependent deamination sets it apart from other phenolic acids .
属性
IUPAC Name |
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYTUYSFBHDJRH-ZPUQHVIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233110 | |
| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135754-92-6 | |
| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135754-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avenalumic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135754926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVENALUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DS0J94AFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Avenalumic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is avenalumic acid and where is it found?
A1: this compound is a naturally occurring phenolic acid found in oat (Avena sativa L.) groats and hulls. [, ] It belongs to the hydroxycinnamic acid family, similar to p-coumaric acid, ferulic acid, and caffeic acid. [] this compound exists as conjugates, primarily linked to orthoaminobenzoic acids. []
Q2: How is this compound biosynthesized?
A2: Research suggests two possible biosynthetic pathways for this compound in microorganisms, both involving a diazotization-dependent deamination process:
- Pathway 1: Utilizes a gene cluster related to this compound biosynthesis found in Kutzneria albida (cma cluster). This pathway involves the enzyme CmaA6, an ATP-dependent diazotase, which catalyzes the diazotization of 3-aminocoumaric acid using nitrous acid. []
- Pathway 2: Identified in Streptomyces sp. RI-77, this pathway involves the conversion of 3-aminothis compound (3-AAA) to this compound. AvaA6 catalyzes the diazotization of 3-AAA using nitrous acid, and AvaA7 subsequently substitutes the diazo group for hydride, yielding this compound. []
Q3: What is the molecular structure of this compound?
A3: this compound is a penta-2,4-dienoic acid derivative. Its full chemical name is 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid. [] While the exact isomeric configuration found naturally is not definitively established, studies suggest a predominance of the 2-E,4-E isomer. []
Q4: Are there any analytical methods to detect and quantify this compound?
A4: While specific details on dedicated analytical methods are limited in the provided research, this compound's structure allows for detection and characterization using techniques common for phenolic compounds. These include:
- Chromatographic techniques: such as High-Performance Liquid Chromatography (HPLC) [] and Sephadex LH-20 column chromatography [] can separate this compound from other compounds in oat extracts.
- Spectroscopic methods: such as Ultraviolet-visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can confirm its identity and provide structural information. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




